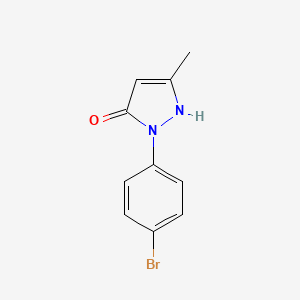
3,3',4,4'-Biphenyltetrol
Overview
Description
3,3’,4,4’-Biphenyltetrol is a polyhydroxy aromatic compound with the molecular formula C12H10O4 . It’s also known by other names such as 3,3’,4,4’-Tetrahydroxydiphenyl and 1,1’-Biphenyl-3,3’,4,4’-tetrol .
Synthesis Analysis
The synthesis of 3,3’,4,4’-Biphenyltetrol has been reported in the literature . In one study, several additional biphenyltetrols were synthesized to investigate the effect of the relative positions of hydrogen-bond donors on the aggregation process .Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Biphenyltetrol can be viewed using Java or Javascript . The molecular weight is 218.2054 .Chemical Reactions Analysis
While specific chemical reactions involving 3,3’,4,4’-Biphenyltetrol are not mentioned in the search results, it’s worth noting that its synthesis involves chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,4,4’-Biphenyltetrol include a molecular weight of 218.2054 . More detailed properties were not found in the search results.Scientific Research Applications
Chemical Modifications in Biomimetic Oxidation
Research has shown that 4-Phenylphenoxazinones are formed through biomimetic oxidation involving biphenyltetrol. This process involves oxidative coupling and demonstrates the role of biphenyltetrol in the assembly of stable intermediates in complex chemical modifications, particularly in the context of insect cuticle and mushroom tyrosinase reactions (Peter et al., 1992).
Polyimide Synthesis
Biphenyltetrol derivatives have been utilized in the synthesis of polyimides. These materials exhibit valuable properties like high thermal stability and flexibility, making them suitable for various industrial applications (Hsiao et al., 1995).
Organic Light-Emitting Diodes (OLEDs)
In the field of electronic materials, derivatives of biphenyltetrol have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds exhibit deep-blue emissions, indicating their potential for use in display technologies and electronic devices (Huang et al., 2013).
Electrochemical Sensors
Studies have demonstrated the use of biphenyltetrol derivatives in the development of electrochemical sensors. These sensors are capable of detecting specific substances, such as polychlorinated biphenyls, showcasing the potential of biphenyltetrol derivatives in environmental monitoring and safety applications (Wei et al., 2011).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of biphenyltetrol have been synthesized and investigated for potential therapeutic uses. This includes the development of enantiopure phosphorothioates and diastereopure phosphorothioamidates, which could have applications in agrochemicals or as potential drug molecules (Delogu et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFNGQKJROKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189535 | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Biphenyltetrol | |
CAS RN |
3598-30-9 | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4'-Biphenyltetrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)




![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)